

# Technical Guide: Spectroscopic Analysis of (4-Fluoro-3-nitrophenyl)methanamine

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## Compound of Interest

Compound Name: (4-Fluoro-3-nitrophenyl)methanamine

Cat. No.: B1342181

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of publicly available chemical databases and scientific literature did not yield experimental spectral data (NMR, IR, MS) for **(4-Fluoro-3-nitrophenyl)methanamine**. The following guide provides predicted spectral characteristics based on the known effects of its functional groups and data from structurally similar compounds. General experimental protocols for the acquisition of such data are also provided.

## Predicted Spectral Data

The structure of **(4-Fluoro-3-nitrophenyl)methanamine** is presented below:

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Predicted <sup>1</sup>H NMR Spectral Data

The expected proton NMR spectrum would exhibit signals corresponding to the aromatic protons and the benzylic methylene and amine protons.

| Chemical Shift ( $\delta$ , ppm) | Multiplicity        | Integration | Assignment  |
|----------------------------------|---------------------|-------------|---|
| ~ 8.2 - 7.8                      | Doublet of doublets | 1H          | Aromatic H ortho to NO <sub>2</sub> and meta to F |
| ~ 7.5 - 7.2                      | Multiplet           | 2H          | Remaining Aromatic Protons                        |
| ~ 3.9                            | Singlet             | 2H          | -CH <sub>2</sub> - (Benzylic)                     |
| ~ 1.5 - 2.5 (variable)           | Broad Singlet       | 2H          | -NH <sub>2</sub> (Amine)                          |

Note: Chemical shifts are predicted relative to a standard solvent like CDCl<sub>3</sub>. The amine proton signal is often broad and its chemical shift can vary with concentration and solvent.

#### Predicted <sup>13</sup>C NMR Spectral Data

The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule.

| Chemical Shift ( $\delta$ , ppm)             | Assignment                    |
|--|-------------------------------|
| ~ 158 (d, <sup>1</sup> JCF $\approx$ 250 Hz) | C-F                           |
| ~ 140  | C-NO <sub>2</sub>             |
| ~ 138  | C-CH <sub>2</sub>             |
| ~ 130  | Aromatic CH                   |
| ~ 125 (d, <sup>2</sup> JCF $\approx$ 20 Hz)  | Aromatic CH                   |
| ~ 118 (d, <sup>2</sup> JCF $\approx$ 20 Hz)  | Aromatic CH                   |
| ~ 45   | -CH <sub>2</sub> - (Benzylic) |

Note: The carbon attached to the fluorine will appear as a doublet due to C-F coupling. Other aromatic carbons may also show smaller couplings to fluorine.

## Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the amine, nitro, and fluoroaromatic groups.

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                            |
|--------------------------------|---------------|---------------------------------------|
| 3400 - 3200                    | Medium, Broad | N-H stretching (amine)                |
| 1620 - 1580                    | Medium        | N-H bending (amine)                   |
| 1550 - 1500                    | Strong        | Asymmetric NO <sub>2</sub> stretching |
| 1360 - 1320                    | Strong        | Symmetric NO <sub>2</sub> stretching  |
| 1280 - 1200                    | Strong        | C-F stretching                        |
| 850 - 750                      | Strong        | C-N stretching (nitro group)          |

## Mass Spectrometry (MS)

The mass spectrum would provide information on the molecular weight and fragmentation pattern of the molecule.

| m/z    | Interpretation                                      |
|--------|---|
| 170.05 | Molecular Ion (M <sup>+</sup> )                     |
| 153    | [M-NH <sub>3</sub> ] <sup>+</sup>                   |
| 124    | [M-NO <sub>2</sub> ] <sup>+</sup>                   |
| 109    | [M-CH <sub>2</sub> NH <sub>2</sub> -F] <sup>+</sup> |

Note: The exact fragmentation will depend on the ionization method used.

## Experimental Protocols

The following are generalized protocols for obtaining spectral data for a solid organic compound like **(4-Fluoro-3-nitrophenyl)methanamine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.<sup>[1]</sup> The choice of solvent is crucial to avoid interfering signals.<sup>[1]</sup>
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is generated by a superconducting magnet.<sup>[1]</sup>
- **Data Acquisition:** The sample is irradiated with a range of radio frequencies.<sup>[1]</sup> For  $^1\text{H}$  NMR, a standard pulse sequence is used. For  $^{13}\text{C}$  NMR, proton decoupling is typically employed to simplify the spectrum.
- **Data Processing:** The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to a standard (e.g., tetramethylsilane, TMS).

## Infrared (IR) Spectroscopy

- **Sample Preparation (Thin Solid Film Method):** Dissolve a small amount of the solid sample (a few milligrams) in a volatile organic solvent like methylene chloride or acetone.<sup>[2]</sup>
- **Film Deposition:** Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.<sup>[2]</sup>
- **Data Acquisition:** Place the salt plate in the sample holder of the FT-IR spectrometer.<sup>[2]</sup> An infrared beam is passed through the sample, and the detector measures the amount of light absorbed at each frequency.
- **Spectrum Generation:** The instrument records the interferogram, and a Fourier transform is applied to obtain the final IR spectrum of transmittance or absorbance versus wavenumber.<sup>[3]</sup>

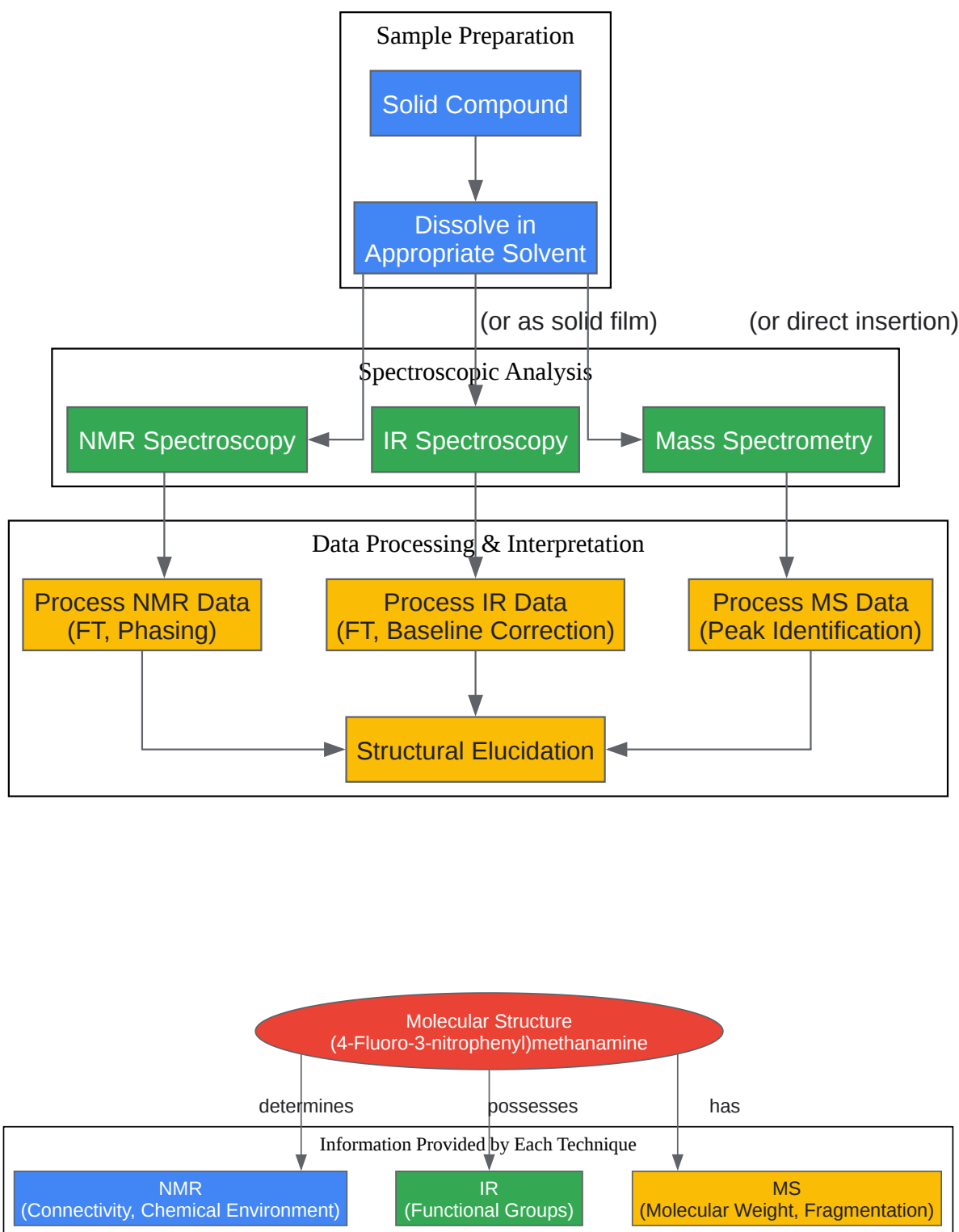
## Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often after being vaporized.<sup>[4]</sup> For solid samples, techniques like direct insertion probe or dissolution followed by electrospray ionization (ESI) can be used.

- Ionization: The sample molecules are converted into ions.<sup>[4]</sup> Common methods include Electron Impact (EI), which can cause significant fragmentation, and softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI).<sup>[4][5]</sup>
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).<sup>[4][6]</sup>
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus  $m/z$ .<sup>[4]</sup>

## Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis.



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